molecular formula C4H3N5 B12911742 2H-[1,2,3]Triazolo[4,5-b]pyrazine CAS No. 36874-05-2

2H-[1,2,3]Triazolo[4,5-b]pyrazine

Cat. No.: B12911742
CAS No.: 36874-05-2
M. Wt: 121.10 g/mol
InChI Key: CJGGKSPGRJHZNP-UHFFFAOYSA-N
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Description

2H-[1,2,3]Triazolo[4,5-b]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are characterized by a fused ring system consisting of a triazole ring and a pyrazine ring. The unique structure of this compound makes it an interesting subject of study in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,2,3]Triazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-amino-1,2,3-triazoles with cyanoacetamides, followed by cyclization to form the triazolopyrazine ring system . Another approach involves the use of hydrazine derivatives and dicarbonyl compounds to construct the fused ring system .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using cost-effective reagents and scalable processes.

Chemical Reactions Analysis

Types of Reactions: 2H-[1,2,3]Triazolo[4,5-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The products of these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2H-[1,2,3]Triazolo[4,5-b]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell proliferation. Additionally, it can modulate the activity of GABA_A receptors, influencing neurological processes .

Comparison with Similar Compounds

2H-[1,2,3]Triazolo[4,5-b]pyrazine can be compared with other triazolopyrazine derivatives, such as:

    [1,2,4]Triazolo[4,3-a]pyrazine: This compound also features a fused triazole-pyrazine ring system but differs in the position of the nitrogen atoms.

    [1,2,3]Triazolo[4,5-c]pyridazine: This compound has a similar fused ring structure but with a pyridazine ring instead of a pyrazine ring.

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

36874-05-2

Molecular Formula

C4H3N5

Molecular Weight

121.10 g/mol

IUPAC Name

2H-triazolo[4,5-b]pyrazine

InChI

InChI=1S/C4H3N5/c1-2-6-4-3(5-1)7-9-8-4/h1-2H,(H,5,6,7,8,9)

InChI Key

CJGGKSPGRJHZNP-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NNN=C2N=C1

Origin of Product

United States

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